E1R

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

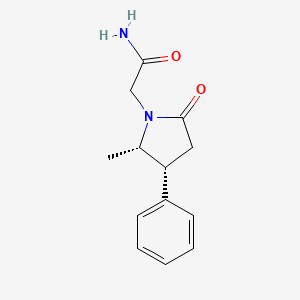

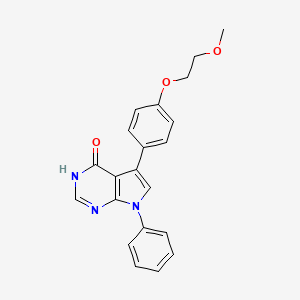

E1R is a novel positive allosteric modulator of sigma-1 receptors . It is a 4,5-disubstituted derivative of piracetam . It’s used for research purposes and not intended for human or veterinary use .

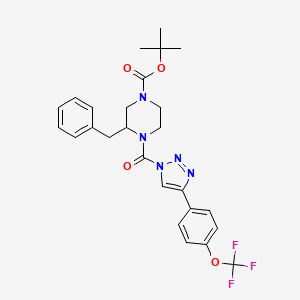

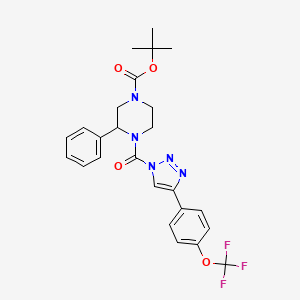

Synthesis Analysis

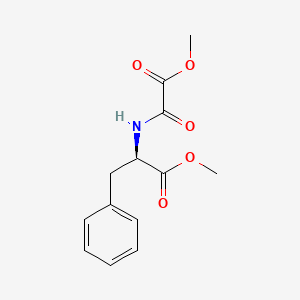

The synthesis of E1R involves several steps. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .

Molecular Structure Analysis

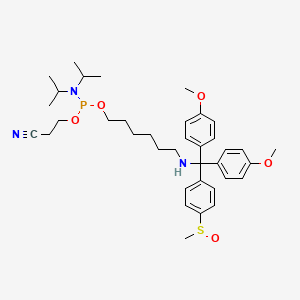

The molecular structure of E1R is C13H16N2O2 with an exact mass of 232.12 and a molecular weight of 232.280 .

Chemical Reactions Analysis

E1R is involved in various chemical reactions. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one leads to its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .

Wissenschaftliche Forschungsanwendungen

Atmospheric Effects on Sensor Performance : A study by Dentamaro and Doherty (2008) explores new technologies to predict atmospheric effects on sensor performance, particularly for electro-optical systems (Dentamaro & Doherty, 2008).

Electron Spin Resonance in Diamond : Hall et al. (2016) present a method for measuring electron spin resonance spectra of nanoscale electronic environments, using nitrogen-vacancy centres in diamond (Hall et al., 2016).

Hydrogenated Defects in Fused Silica : Levy et al. (1992) used nuclear magnetic resonance to study hydrogen in fused silica, revealing insights into hydrogenated defects and their responses to thermal treatment and ultraviolet irradiation (Levy et al., 1992).

Engineering Education Research : Singer and Smith (2013) discuss the fast-growing field of engineering education research, highlighting its impact on understanding and improving undergraduate science and engineering education (Singer & Smith, 2013).

Cyberinfrastructure for e-Science : Hey and Trefethen (2005) describe the requirements of e-Infrastructure to enable improved scientific research capabilities, focusing on service-oriented infrastructure and the role of semantics (Hey & Trefethen, 2005).

Evolution and Resequence Experiments : Long et al. (2015) review evolve and resequence experiments across various systems, from RNA to complex multicellular organisms, to understand molecular evolution in real-time (Long et al., 2015).

Parametric Study of Enhanced Geothermal System : Zhang et al. (2019) conducted a parametric study on the production performance of an enhanced geothermal system, focusing on the Qiabuqia geothermal area in the Tibetan Plateau (Zhang et al., 2019).

Selective Sigma-1 Receptor Ligands in Seizure Models : Vavers et al. (2017) evaluated the anti-seizure activities of selective Sigma-1 receptor ligands, including E1R, in models of experimentally induced seizures (Vavers et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031901 |

Source

|

| Record name | Methylphenylpiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)